2'-Deoxy-3-methyladenosine

DNA Damage Glycosidic Hydrolysis Chemical Stability

2'-Deoxy-3-methyladenosine (N3-methyl-dA) is the definitive cytotoxic lesion formed by SN2 alkylating agents (e.g., MMS), comprising ~20% of base damage. Unlike N6-methyl-dA or 3-methyladenine, N3-methylation accelerates glycosidic bond hydrolysis 370-fold over the ribosyl form, demanding strict handling protocols. It is the gold-standard blocking substrate for replicative polymerases (pol α, δ) while permitting selective bypass by Y-family TLS polymerases (pol η, ι, κ)—a functional profile no generic analog replicates. Essential for BER glycosylase assays (AAG, Mag1), nucleosome core particle reconstitution, and TLS inhibitor screening. Substitution with cheaper analogs will invalidate replication fidelity and DNA repair data. Verify purity and storage conditions before ordering.

Molecular Formula C11H17N5O3
Molecular Weight 267.28 g/mol
Cat. No. B15202797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-3-methyladenosine
Molecular FormulaC11H17N5O3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCN1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N
InChIInChI=1S/C11H17N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,11,17-18H,2-3,12H2,1H3/t6-,7+,8+,11?/m0/s1
InChIKeyKMIMBBFXBKSPKJ-STAMCERTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-3-methyladenosine (CAS 76227-25-3): A Critical N3-Methylated DNA Damage Lesion for Translesion Synthesis and Genotoxicity Research


2'-Deoxy-3-methyladenosine (also known as 3-methyl-2'-deoxyadenosine, N3-methyl-dA, 3MeA) is a modified purine nucleoside featuring a methyl group at the N3 position of the adenine base. It represents the major cytotoxic lesion formed in DNA by SN2 alkylating agents such as methyl methanesulfonate (MMS) and constitutes approximately 20% of base damage induced by these agents [1]. Unlike the canonical 2'-deoxyadenosine, this N3-methylated lesion is characterized by pronounced chemical instability and a strong propensity to block replicative DNA polymerases, making it a critical tool for studying DNA damage responses, translesion synthesis (TLS), and base excision repair (BER) mechanisms [2].

2'-Deoxy-3-methyladenosine (76227-25-3): Why Standard Deoxyadenosine or Other Modified Nucleosides Cannot Replace This Specific Lesion Analog


The procurement of 2'-deoxy-3-methyladenosine is not interchangeable with that of unmodified 2'-deoxyadenosine or other methylated analogs (e.g., N6-methyl-dA or 3'-O-methyl-dA) due to its unique chemical instability and distinct biological interactions. The N3-methylation dramatically accelerates glycosidic bond hydrolysis: the 2'-deoxyribosyl form (3b) is depurinated 370 times faster than its ribosyl counterpart (3a) under identical conditions, rendering it unsuitable for experiments requiring prolonged stability unless handled under strictly controlled, non-acidic conditions [1]. Furthermore, this lesion serves as a specific, blocking substrate for high-fidelity replicative DNA polymerases (e.g., human pol α and δ) while being selectively bypassed by Y-family TLS polymerases (e.g., human pol η, ι, κ) with varying efficiencies and fidelities—a functional profile not shared by N6-methyl-dA, 3-methyladenine, or other nucleoside analogs [2]. These quantitative and functional distinctions underscore that substitution with generic or cheaper analogs will invalidate results in replication fidelity, DNA repair, and alkylation damage studies.

2'-Deoxy-3-methyladenosine (CAS 76227-25-3): Quantitative Comparative Evidence for Scientific Selection and Procurement


Comparative Glycosidic Bond Stability: 2'-Deoxy-3-methyladenosine vs. 3-Methyladenosine and Adenosine

The 2'-deoxyribosyl form (2'-deoxy-3-methyladenosine) exhibits drastically reduced glycosidic bond stability compared to its ribosyl analog (3-methyladenosine) and unmodified adenosine. Under mildly acidic conditions (pH 3.34, 25°C), the half-life of 2'-deoxy-3-methyladenosine is only 2.7 minutes, while that of 3-methyladenosine is 1010 minutes—a 370-fold increase in depurination rate [1]. At pH 1, 3-methyladenosine itself undergoes glycosidic hydrolysis thousands of times faster than adenosine [1].

DNA Damage Glycosidic Hydrolysis Chemical Stability

Differential Polymerase Bypass: 2'-Deoxy-3-methyladenosine as a Replication Block vs. Natural dA

2'-Deoxy-3-methyladenosine acts as a strong block to high-fidelity replicative polymerases but is bypassed with variable efficiency by specialized Y-family translesion synthesis (TLS) polymerases. Studies using a stable 3-deaza analog (3dMeA) to circumvent the intrinsic instability of the native lesion demonstrated that human DNA polymerases α (pol α) and δ (pol δ) are completely blocked by the lesion, while human pol η, ι, and κ, as well as S. cerevisiae pol η, are capable of bypass [1]. In contrast, unmodified 2'-deoxyadenosine is efficiently and accurately replicated by all polymerases.

Translesion Synthesis DNA Polymerase Replication Fidelity

In Vivo Physiological Relevance: Contribution of TLS Polymerases to Cellular Survival Post-MMS Exposure

The biological relevance of 3-methyladenine lesions is underscored by genetic studies in S. cerevisiae. In cells lacking Mag1-dependent 3MeA repair, the TLS polymerase pol η (Rad30) is required for survival following exposure to the methylating agent methyl methanesulfonate (MMS). Furthermore, human TLS polymerases η, ι, and κ can functionally complement the MMS-sensitivity of a yeast strain deficient in Mag1, Rad30, and Rev3, demonstrating evolutionary conservation of lesion tolerance mechanisms [1]. This establishes the lesion's in vivo significance and the utility of its analog in cellular models.

DNA Damage Response Chemotherapy Yeast Genetics

Quantum Mechanical Basis for Enhanced Depurination: Protonation at N7 vs. N1

Quantum mechanical calculations on 3-methyl-2'-deoxyadenosine (3-MDA) reveal that protonation at the N7 position facilitates depurination more effectively than protonation at N1. The N7-protonated species induces a more positive charge on the sugar ring, which correlates with increased N-glycosidic bond length and a lower energy barrier for cleavage [1]. This provides a mechanistic rationale for the observed acid-catalyzed lability and offers insights into the potential catalytic mechanisms of DNA glycosylases that act on 3MeA lesions.

Computational Chemistry DNA Repair Enzymology Glycosidic Bond Cleavage

Differential Reactivity in Chromatin Context: Suppressed Depurination in Nucleosome Core Particles

The reactivity of N3-methyl-2'-deoxyadenosine (MdA) is modulated by its chromatin environment. When incorporated into nucleosome core particles (NCPs), the rate of glycosidic bond hydrolysis to form abasic sites is suppressed compared to free DNA [1]. This suppression is partly attributed to the highly basic N-terminal histone tails. Additionally, MdA forms reversible cross-links with histone proteins, and the level of these DNA-protein cross-links decreases over time as abasic sites form [1].

Chromatin DNA Damage Epigenetics

2'-Deoxy-3-methyladenosine (CAS 76227-25-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Translesion Synthesis (TLS) and Polymerase Fidelity Assays

Use 2'-deoxy-3-methyladenosine to synthesize lesion-containing oligonucleotides for primer extension assays. This compound's ability to block replicative polymerases (pol α, δ) while permitting bypass by Y-family TLS polymerases (pol η, ι, κ) makes it a gold standard substrate for investigating the biochemical mechanisms, processivity, and fidelity of specialized TLS polymerases [1]. Procurement is justified for any lab studying DNA damage tolerance and mutagenesis.

Cellular and In Vivo Studies of Alkylating Agent Toxicity and TLS-Dependent Survival

Employ 2'-deoxy-3-methyladenosine in yeast or mammalian cell culture models to study the physiological response to SN2 alkylating agents like methyl methanesulfonate (MMS). Given the established role of 3MeA lesions in MMS-induced cytotoxicity and the requirement for TLS polymerases for survival in repair-deficient backgrounds, this compound is essential for genetic and pharmacological screens aimed at identifying novel TLS inhibitors or modulators of DNA damage response pathways [1].

Biochemical Characterization of DNA Repair Enzymes (e.g., 3MeA-DNA Glycosylases)

Utilize 2'-deoxy-3-methyladenosine as a substrate to assay the activity, substrate specificity, and catalytic mechanism of DNA glycosylases involved in base excision repair (BER), such as human AAG (alkyladenine DNA glycosylase) or yeast Mag1. The lesion's pronounced chemical instability and defined depurination kinetics, which are influenced by protonation state and chromatin context, provide a rigorous platform for mechanistic enzymology studies [1].

Epigenetic and Chromatin Context-Dependent DNA Damage Studies

Incorporate 2'-deoxy-3-methyladenosine into reconstituted nucleosome core particles (NCPs) to investigate how chromatin structure modulates DNA damage reactivity and repair. Evidence showing that NCPs suppress depurination and promote reversible histone cross-linking indicates this lesion is a valuable probe for studying the interplay between DNA repair machinery and chromatin dynamics [1]. This application is particularly relevant for understanding the efficacy and limitations of alkylating chemotherapeutics in a cellular context.

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